molecular formula C9H15ClSi2 B14393396 (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane CAS No. 88137-54-6

(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane

Cat. No.: B14393396
CAS No.: 88137-54-6
M. Wt: 214.84 g/mol
InChI Key: YXAYKFUOKXFDNM-UHFFFAOYSA-N
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Description

(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is an organosilicon compound characterized by the presence of both chloromethyl and ethynyl groups attached to a dimethylsilyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane typically involves the following steps:

    Starting Materials: The synthesis begins with chloromethylsilane and ethynyl(dimethyl)silane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reactivity of the chloromethyl group.

    Catalysts: A palladium catalyst is commonly used to facilitate the coupling of the ethynyl group with the chloromethylsilane.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The ethynyl groups in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted silanes.

    Substitution: Formation of amine or thiol-substituted silanes.

Scientific Research Applications

(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomolecules for medical applications.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.

    Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

    (Chloromethyl)dimethylsilane: Lacks the ethynyl groups, making it less versatile in terms of chemical reactivity.

    (Ethynyl)dimethylsilane: Lacks the chloromethyl group, limiting its ability to participate in substitution reactions.

    (Chloromethyl)trimethylsilane: Contains an additional methyl group, which can affect its steric properties and reactivity.

Uniqueness: (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is unique due to the presence of both chloromethyl and ethynyl groups, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

88137-54-6

Molecular Formula

C9H15ClSi2

Molecular Weight

214.84 g/mol

IUPAC Name

chloromethyl-[2-[ethynyl(dimethyl)silyl]ethynyl]-dimethylsilane

InChI

InChI=1S/C9H15ClSi2/c1-6-11(2,3)7-8-12(4,5)9-10/h1H,9H2,2-5H3

InChI Key

YXAYKFUOKXFDNM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCl)C#C[Si](C)(C)C#C

Origin of Product

United States

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